molecular formula C12H10N2O2 B13932376 Methyl 3,4'-bipyridine-2'-carboxylate

Methyl 3,4'-bipyridine-2'-carboxylate

Cat. No.: B13932376
M. Wt: 214.22 g/mol
InChI Key: YBNLTXJWKHEPLA-UHFFFAOYSA-N
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Description

Methyl 3,4’-bipyridine-2’-carboxylate is a chemical compound with the molecular formula C12H10N2O2. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including Methyl 3,4’-bipyridine-2’-carboxylate, typically involves metal-catalyzed cross-coupling reactions. Common methods include Suzuki coupling, Stille coupling, and Negishi coupling. These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of bipyridine derivatives may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4’-bipyridine-2’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced bipyridine derivatives .

Mechanism of Action

The mechanism of action of Methyl 3,4’-bipyridine-2’-carboxylate involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings can form stable complexes with various metal centers, influencing the reactivity and properties of the metal ions. This coordination can affect molecular targets and pathways, such as catalytic cycles in chemical reactions or interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 3,4’-bipyridine-2’-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and coordination properties. This makes it particularly useful in applications requiring selective binding to metal ions or specific reactivity profiles .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 4-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-7-9(4-6-14-11)10-3-2-5-13-8-10/h2-8H,1H3

InChI Key

YBNLTXJWKHEPLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CN=CC=C2

Origin of Product

United States

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